(R)-1,2-Dihydroacenaphthylen-1-ol

Catalog No.
S13465595
CAS No.
M.F
C12H10O
M. Wt
170.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-1,2-Dihydroacenaphthylen-1-ol

Product Name

(R)-1,2-Dihydroacenaphthylen-1-ol

IUPAC Name

(1R)-1,2-dihydroacenaphthylen-1-ol

Molecular Formula

C12H10O

Molecular Weight

170.21 g/mol

InChI

InChI=1S/C12H10O/c13-11-7-9-5-1-3-8-4-2-6-10(11)12(8)9/h1-6,11,13H,7H2/t11-/m1/s1

InChI Key

MXUCIEHYJYRTLT-LLVKDONJSA-N

Canonical SMILES

C1C(C2=CC=CC3=C2C1=CC=C3)O

Isomeric SMILES

C1[C@H](C2=CC=CC3=C2C1=CC=C3)O

(R)-1,2-Dihydroacenaphthylen-1-ol is a chiral compound belonging to the class of dihydroaromatic alcohols, specifically derived from acenaphthylene. It features a bicyclic structure with a hydroxyl group situated at the 1-position of the dihydroacenaphthylene framework. The compound is notable for its potential applications in organic synthesis, particularly in the production of chiral intermediates for pharmaceuticals and agrochemicals. Its stereochemistry plays a crucial role in determining its biological activity and reactivity in various chemical transformations.

, including:

  • Oxidation Reactions: The hydroxyl group can be oxidized to form ketones or aldehydes. For instance, using oxidizing agents like chromium trioxide or potassium permanganate can yield corresponding carbonyl compounds.
  • Esterification: The alcohol can react with carboxylic acids to form esters, which are valuable in various chemical applications.
  • Nucleophilic Substitution: The hydroxyl group can be substituted by nucleophiles under acidic or basic conditions, leading to the formation of ethers or other functional groups.

These reactions highlight the compound's versatility as a synthetic intermediate in organic chemistry.

Research has indicated that (R)-1,2-Dihydroacenaphthylen-1-ol exhibits significant biological activity. It has been studied for its potential anti-inflammatory and antioxidant properties. Additionally, it may interact with various biological targets, contributing to its pharmacological profile. The compound's stereochemistry is essential in modulating its interaction with biological systems, influencing both efficacy and safety profiles in potential therapeutic applications.

Several methods have been developed for synthesizing (R)-1,2-Dihydroacenaphthylen-1-ol:

  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to achieve enantioselective synthesis from prochiral starting materials.
  • Biocatalysis: Employing enzymes such as dioxygenases to catalyze the formation of the compound from simpler aromatic substrates. For example, naphthalene dioxygenase has been shown to facilitate the conversion of naphthalene derivatives into hydroxylated products .
  • Chemical Reduction: Starting from acenaphthylene, reduction reactions using hydrogenation techniques can lead to the formation of the desired alcohol.

These methods underscore the importance of both traditional synthetic routes and biocatalytic approaches in producing this compound.

(R)-1,2-Dihydroacenaphthylen-1-ol finds applications across various fields:

  • Pharmaceuticals: As a chiral building block for synthesizing biologically active compounds.
  • Agrochemicals: In the development of pesticides and herbicides that require specific stereochemical configurations for activity.
  • Material Science: Potential use in developing polymers or other materials where specific molecular interactions are beneficial.

The compound's unique properties make it a valuable asset in these industries.

Interaction studies involving (R)-1,2-Dihydroacenaphthylen-1-ol focus on its binding affinity and activity against specific biological targets. Research has demonstrated that this compound can modulate enzyme activities and influence metabolic pathways, particularly those related to oxidative stress and inflammation. Further studies are necessary to elucidate its complete interaction profile and potential therapeutic applications.

(R)-1,2-Dihydroacenaphthylen-1-ol shares structural similarities with several other compounds. Here are some notable examples:

Compound NameStructure TypeUnique Features
1-HydroxyacenaphtheneHydroxyaromaticLacks stereochemistry; used as an intermediate
1,2-DihydronaphthaleneDihydroaromaticNon-chiral; serves as a precursor for various derivatives
9-HydroxyfluoreneHydroxyaromaticExhibits different biological activity due to structure
1-NaphtholMonohydric alcoholSimple structure; widely used as an industrial chemical

The uniqueness of (R)-1,2-Dihydroacenaphthylen-1-ol lies in its specific stereochemistry and its potential roles in asymmetric synthesis and biological activity compared to these similar compounds.

Polycyclic aromatic hydrocarbons (PAHs) have been studied since the 19th century, with August Kekulé’s seminal work on benzene’s structure laying the groundwork for understanding aromaticity. PAHs, defined by fused aromatic rings, gained prominence due to their ubiquity in fossil fuels, combustion byproducts, and astrochemical environments. Early derivatives like naphthalene and anthracene served as models for exploring reactivity and substitution patterns in fused-ring systems.

The development of acenaphthene derivatives, such as (R)-1,2-dihydroacenaphthylen-1-ol, emerged from efforts to functionalize PAHs for applications in materials science and pharmaceuticals. For instance, the 1972 patent for acenaphthene-based anti-inflammatory agents demonstrated the feasibility of alkylating acenaphthene’s bridgehead positions. These studies underscored the versatility of PAH frameworks in synthesizing stereochemically complex molecules.

Significance of Chiral Centers in Fused-Ring Systems

Chirality in fused-ring systems like (R)-1,2-dihydroacenaphthylen-1-ol arises from nonplanar geometries or substituents creating asymmetric centers. The hydroxyl group at the bridgehead position induces chirality, which profoundly influences the compound’s electronic properties and intermolecular interactions. Recent advances in chirality-induced spin selectivity (CISS) highlight how chiral PAHs can polarize electron spins, enabling applications in spintronics.

The synthesis of enantiopure PAHs often relies on chiral resolution techniques. For example, helical polycyclic anthracenes resolved via chiral high-performance liquid chromatography (HPLC) exhibit distinct circular dichroism spectra, validating the role of chirality in modulating optoelectronic behavior. Similarly, (R)-1,2-dihydroacenaphthylen-1-ol’s enantiomers could display divergent reactivity in asymmetric catalysis or supramolecular assembly.

Positional Isomerism in Dihydroacenaphthenol Derivatives

Positional isomerism in dihydroacenaphthenol derivatives stems from variations in hydroxyl group placement or ring saturation. For instance, bromination of acenaphthenequinone yields 3-bromo- or 4-bromo-naphthalic anhydride, depending on reaction conditions. This regioselectivity mirrors the challenges in synthesizing (R)-1,2-dihydroacenaphthylen-1-ol’s isomers, where subtle changes in substitution patterns alter physicochemical properties.

Isomer TypeStructural FeatureSynthesis MethodKey Reference
1,2-DihydroSaturation at C1–C2Catalytic hydrogenation
1,8-DihydroSaturation at C1–C8Radical-mediated reduction

The table above contrasts isomers based on saturation positions, emphasizing how synthetic pathways dictate structural outcomes. X-ray crystallography and density functional theory (DFT) calculations remain critical for confirming isomer identities and predicting stability.

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

170.073164938 g/mol

Monoisotopic Mass

170.073164938 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-10-2024

Explore Compound Types